Tecadenoson

Catalog No.
S544823
CAS No.
204512-90-3
M.F
C14H19N5O5
M. Wt
337.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecadenoson

CAS Number

204512-90-3

Product Name

Tecadenoson

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

InChI

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1

InChI Key

OESBDSFYJMDRJY-BAYCTPFLSA-N

SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Solubility

Soluble in DMSO

Synonyms

CVT 510, CVT-510, N-(3-tetrahydrofuranyl)-6-aminopurine riboside, tecadenoson

Canonical SMILES

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Description

The exact mass of the compound Tecadenoson is 337.1386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Exact Mass

337.1386

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GZ1X96601Z

Drug Indication

Investigated for use/treatment in arrhythmia and atrial fibrillation.

Pharmacology

Tecadenoson is a novel A1 adenosine receptor stimulator. Adenosine is a naturally occurring compound that stimulates all adenosine receptor subtypes in the body, including the A2 adenosine receptor which lowers blood pressure. In non-clinical trials, tecadenoson selectively stimulated the A1 adenosine receptor in the AV node and slowed the speed of electrical conduction across the AV node, reducing the number of electrical impulses that reached the ventricle, without affecting blood pressure. Clinical studies to date with intravenous tecadenoson suggest that it may slow the speed of AV nodal conduction by selectively stimulating the A1 adenosine receptor, and may avoid blood pressure lowering by not stimulating the A2 adenosine receptor. Thus, it may be possible to use intravenous tecadenoson to convert patients from PSVT to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilitation such as flushing, palpitations or headache.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

Mechanism of Action

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA1 [HSA:134] [KO:K04265]

Other CAS

204512-90-3

Wikipedia

Tecadenoson

Dates

Modify: 2023-08-15
1: Corino VD, Sandberg F, Mainardi LT, Platonov PG, Sörnmo L. Noninvasive characterization of atrioventricular conduction in patients with atrial fibrillation. J Electrocardiol. 2015 Nov-Dec;48(6):938-42. doi: 10.1016/j.jelectrocard.2015.08.010. Epub 2015 Aug 4. Review. PubMed PMID: 26324177.
2: Corino VD, Sandberg F, Mainardi LT, Platonov PG, Sörnmo L. Noninvasive Assessment of Atrioventricular Nodal Function: Effect of Rate-Control Drugs during Atrial Fibrillation. Ann Noninvasive Electrocardiol. 2015 Nov;20(6):534-41. doi: 10.1111/anec.12253. Epub 2014 Dec 26. PubMed PMID: 25545540.
3: Szentmiklosi AJ, Galajda Z, Cseppento Á, Gesztelyi R, Susán Z, Hegyi B, Nánási PP. The Janus face of adenosine: antiarrhythmic and proarrhythmic actions. Curr Pharm Des. 2015;21(8):965-76. Review. PubMed PMID: 25354187.
4: Corino VD, Holmqvist F, Mainardi LT, Platonov PG. Beta-blockade and A1-adenosine receptor agonist effects on atrial fibrillatory rate and atrioventricular conduction in patients with atrial fibrillation. Europace. 2014 Apr;16(4):587-94. doi: 10.1093/europace/eut251. Epub 2013 Aug 29. PubMed PMID: 23989533.
5: Lepist EI, Damaraju VL, Zhang J, Gati WP, Yao SY, Smith KM, Karpinski E, Young JD, Leung KH, Cass CE. Transport of A1 adenosine receptor agonist tecadenoson by human and mouse nucleoside transporters: evidence for blood-brain barrier transport by murine equilibrative nucleoside transporter 1 mENT1. Drug Metab Dispos. 2013 Apr;41(4):916-22. doi: 10.1124/dmd.112.049858. Epub 2013 Feb 6. PubMed PMID: 23388705.
6: Mor M, Shalev A, Dror S, Pikovsky O, Beharier O, Moran A, Katz A, Etzion Y. INO-8875, a highly selective A1 adenosine receptor agonist: evaluation of chronotropic, dromotropic, and hemodynamic effects in rats. J Pharmacol Exp Ther. 2013 Jan;344(1):59-67. doi: 10.1124/jpet.112.200873. Epub 2012 Oct 10. PubMed PMID: 23055540.
7: Müller CE, Jacobson KA. Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochim Biophys Acta. 2011 May;1808(5):1290-308. doi: 10.1016/j.bbamem.2010.12.017. Epub 2010 Dec 23. Review. PubMed PMID: 21185259; PubMed Central PMCID: PMC3437328.
8: Kiesman WF, Elzein E, Zablocki J. A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Handb Exp Pharmacol. 2009;(193):25-58. doi: 10.1007/978-3-540-89615-9_2. Review. PubMed PMID: 19639278.
9: Elzein E, Zablocki J. A1 adenosine receptor agonists and their potential therapeutic applications. Expert Opin Investig Drugs. 2008 Dec;17(12):1901-10. doi: 10.1517/13543780802497284 . Review. PubMed PMID: 19012505.
10: Cappellacci L, Franchetti P, Vita P, Petrelli R, Lavecchia A, Costa B, Spinetti F, Martini C, Klotz KN, Grifantini M. 5'-Carbamoyl derivatives of 2'-C-methyl-purine nucleosides as selective A1 adenosine receptor agonists: affinity, efficacy, and selectivity for A1 receptor from different species. Bioorg Med Chem. 2008 Jan 1;16(1):336-53. Epub 2007 Sep 22. PubMed PMID: 17933541.
11: Naccarelli GV, Wolbrette DL, Samii S, Banchs JE, Penny-Peterson E, Gonzalez MD. New antiarrhythmic treatment of atrial fibrillation. Expert Rev Cardiovasc Ther. 2007 Jul;5(4):707-14. Review. PubMed PMID: 17605649.
12: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 May;28(4):233-77. PubMed PMID: 16801985.
13: Peterman C, Sanoski CA. Tecadenoson: a novel, selective A1 adenosine receptor agonist. Cardiol Rev. 2005 Nov-Dec;13(6):315-21. PubMed PMID: 16230891.
14: Ellenbogen KA, O'Neill G, Prystowsky EN, Camm JA, Meng L, Lieu HD, Jerling M, Shreeniwas R, Belardinelli L, Wolff AA; TEMPEST Study Group. Trial to evaluate the management of paroxysmal supraventricular tachycardia during an electrophysiology study with tecadenoson. Circulation. 2005 Jun 21;111(24):3202-8. Epub 2005 Jun 13. PubMed PMID: 15956124.
15: Palle VP, Varkhedkar V, Ibrahim P, Ahmed H, Li Z, Gao Z, Ozeck M, Wu Y, Zeng D, Wu L, Leung K, Chu N, Zablocki JA. Affinity and intrinsic efficacy (IE) of 5'-carbamoyl adenosine analogues for the A1 adenosine receptor--efforts towards the discovery of a chronic ventricular rate control agent for the treatment of atrial fibrillation (AF). Bioorg Med Chem Lett. 2004 Jan 19;14(2):535-9. PubMed PMID: 14698198.
16: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
17: Cheung JW, Lerman BB. CVT-510: a selective A1 adenosine receptor agonist. Cardiovasc Drug Rev. 2003 Winter;21(4):277-92. Review. PubMed PMID: 14647532.
18: Prystowsky EN, Niazi I, Curtis AB, Wilber DJ, Bahnson T, Ellenbogen K, Dhala A, Bloomfield DM, Gold M, Kadish A, Fogel RI, Gonzalez MD, Belardinelli L, Shreeniwas R, Wolff AA. Termination of paroxysmal supraventricular tachycardia by tecadenoson (CVT-510), a novel A1-adenosine receptor agonist. J Am Coll Cardiol. 2003 Sep 17;42(6):1098-102. PubMed PMID: 13678937.
19: Hayes ES. Adenosine receptors and cardiovascular disease: the adenosine-1 receptor (A1) and A1 selective ligands. Cardiovasc Toxicol. 2003;3(1):71-88. Review. PubMed PMID: 12668891.
20: Fraser H, Gao Z, Ozeck MJ, Belardinelli L. N-[3-(R)-tetrahydrofuranyl]-6-aminopurine riboside, an A1 adenosine receptor agonist, antagonizes catecholamine-induced lipolysis without cardiovascular effects in awake rats. J Pharmacol Exp Ther. 2003 Apr;305(1):225-31. PubMed PMID: 12649373.

Explore Compound Types